Product packaging for O,O-Diethyl S-phenyl phosphorothioate(Cat. No.:CAS No. 1889-58-3)

O,O-Diethyl S-phenyl phosphorothioate

Cat. No.: B1595602
CAS No.: 1889-58-3
M. Wt: 246.27 g/mol
InChI Key: GFWPLRWWFQJJOL-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry in Modern Science

Organophosphorus chemistry is a major field of organic chemistry focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.orgunacademy.com These compounds are integral to modern science, primarily recognized for their application in agriculture as pesticides, where they serve as alternatives to environmentally persistent chlorinated hydrocarbons. wikipedia.orgunacademy.com Beyond agriculture, their applications extend to industrial processes, as flame retardants and plasticizers, and in medicine. wikipedia.orgnih.gov The versatility of phosphorus, which can exist in various oxidation states (commonly P(V) and P(III)), allows for a vast array of chemical structures and reactivities. wikipedia.orgchemeurope.com The definition of organophosphorus compounds can be broad; in industrial and environmental contexts, it often includes any organic compound with a phosphorus atom, even without a direct phosphorus-carbon (P-C) bond. wikipedia.orgunacademy.com

Classification and Structural Diversity of Phosphorothioate (B77711) Esters

Phosphorothioate esters are derivatives of phosphate (B84403) esters where one of the oxygen atoms is replaced by a sulfur atom. This substitution can occur at a non-bridging (thiono) or bridging (thiolo) position, leading to structural isomers with distinct properties. The general structure is characterized by a central phosphorus atom bonded to sulfur, oxygen, and organic groups.

Phosphorothioates are part of the broader organophosphate class, which includes a wide range of structures such as phosphate esters (P=O), phosphonates, and their thio-analogues (P=S). wikipedia.org The key structural feature of a phosphorothioate is the P=S (thiono) or P-S-R (thiolo) linkage. O,O-Diethyl S-phenyl phosphorothioate is a thiolate, specifically a phosphorothiolate, as the sulfur atom bridges the phosphorus center and the phenyl group. This structural diversity is crucial as it significantly influences the compound's chemical stability, reactivity, and biological activity. nih.gov

Historical Context of this compound in Chemical Research

While the broad development of organophosphorus compounds as insecticides began in the mid-20th century with compounds like parathion (B1678463) and malathion, specific research on this compound and its analogues has been more recent. nih.gov Much of the research has focused on its role as a model compound for studying the reaction mechanisms of more complex organophosphorus agents, including nerve agents and pesticides. rsc.org Studies have investigated its hydrolysis, a key degradation pathway, and its interaction with enzymes like cholinesterase. rsc.orgnih.govacs.org Its structure serves as a useful scaffold for understanding how modifications to the alkyl and aryl groups affect biological efficacy and chemical stability.

Significance of Phosphorothioates in Various Scientific Disciplines

The significance of phosphorothioates spans multiple scientific fields. In medicinal chemistry and biotechnology, the phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone of a nucleotide is replaced by sulfur, is a cornerstone for developing oligonucleotide-based therapies. assaygenie.comyoutube.comsigmaaldrich.com This change confers resistance to enzymatic degradation by nucleases, enhancing the stability and bioavailability of antisense oligonucleotides, siRNAs, and aptamers used to treat genetic disorders, cancers, and cardiovascular diseases. assaygenie.comyoutube.comacs.org

In toxicology and environmental science, phosphorothioates are studied for their role as pesticides and their potential environmental impact. unacademy.comdocumentsdelivered.com Research focuses on their mechanisms of toxicity, primarily the inhibition of acetylcholinesterase, and their fate in the environment, including degradation pathways in soil and water. nih.govnih.gov The study of compounds like this compound contributes to the development of safer and more effective pest control agents and methods for environmental remediation. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O3PS B1595602 O,O-Diethyl S-phenyl phosphorothioate CAS No. 1889-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxyphosphorylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O3PS/c1-3-12-14(11,13-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWPLRWWFQJJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940398
Record name O,O-Diethyl S-phenyl phosphorothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889-58-3
Record name Phosphorothioic acid, O,O-diethyl S-phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1889-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-phenyl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl S-phenyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of O,o Diethyl S Phenyl Phosphorothioate

Advanced Synthetic Strategies for O,O-Diethyl S-phenyl Phosphorothioate (B77711)

The synthesis of O,O-Diethyl S-phenyl phosphorothioate has been approached through various innovative strategies, aiming to improve efficiency, selectivity, and environmental footprint. These methods range from eliminating catalysts and solvents to employing electrochemical means and controlling stereochemistry.

Metal- and Solvent-Free Synthesis Protocols

In a significant advancement towards green chemistry, a metal- and solvent-free protocol has been developed for the synthesis of phosphorothioates, including this compound. acs.orgresearchgate.net This method involves the direct reaction of a dialkylphosphite, such as diethyl phosphite (B83602), with a disulfide. acs.orgresearchgate.net The reaction can proceed by either stirring at room temperature for a few hours or by heating at 50 °C for a very short duration, often yielding nearly quantitative results. researchgate.net For this compound specifically, an oily liquid was obtained with a 63% yield under these conditions. acs.org The by-product, a thiol, can be efficiently recovered through simple water extraction, adding to the protocol's practicality. researchgate.net

Another effective metal-free approach involves the S-arylation of phosphorothioate diesters using diaryliodonium salts. cardiff.ac.ukresearchgate.net This method allows for the formation of a broad range of S-aryl phosphorothioates under simple conditions, typically by heating the reactants in a solvent like 1,4-dioxane. researchgate.net The reaction demonstrates high functional group tolerance and proceeds with complete retention of configuration at a stereogenic phosphorus center, making it valuable for producing P-chiral products. cardiff.ac.ukresearchgate.net

Furthermore, N-chlorosuccinimide (NCS) has been used to promote the coupling of thiols and phosphonates in a simple, one-pot reaction without the need for a base. researchgate.net This method is effective for both aryl and alkyl thiols, which couple smoothly with various phosphonates to give the corresponding phosphorothioates in good to excellent yields. researchgate.net

Electrochemical Synthesis Approaches and Mechanisms

Electrochemical synthesis offers a powerful and green alternative for constructing P-S bonds, often operating under mild conditions without the need for chemical oxidants. While specific literature detailing the direct electrochemical synthesis of this compound is not extensively documented, the principles can be inferred from related reactions.

A plausible mechanism for the electrochemical coupling of diethyl phosphite and thiophenol involves the anodic oxidation of the thiol to a thiyl radical or related electrophilic sulfur species, and the cathodic reduction of diethyl phosphite. The reduction of diethyl phosphite at the cathode can generate a nucleophilic phosphorus anion. cardiff.ac.uk This anion can then react with the electrophilic sulfur species formed at the anode to create the P-S bond.

For instance, the electrochemical synthesis of α-aminophosphonates involves the reduction of diethyl phosphite at a cathode to form an intermediate anion, which then acts as a nucleophile. cardiff.ac.uk Applying this concept, an electrochemical cell for this compound synthesis would likely involve:

Anode: Oxidation of thiophenol (PhSH) to an electrophilic intermediate.

Cathode: Reduction of diethyl phosphite ((EtO)₂P(O)H) to its corresponding nucleophilic anion ((EtO)₂P(O)⁻).

Coupling: The nucleophilic phosphorus species attacks the electrophilic sulfur species to form the this compound product.

This approach aligns with the broader field of electrochemical C-P and C-S bond formation and represents a promising avenue for the synthesis of this target molecule. cardiff.ac.ukorganic-chemistry.org

Stereoselective Synthesis of Chiral Phosphorothioate Analogues

Phosphorothioates like this compound possess a chiral phosphorus center when the two O-alkyl groups are different, or in more complex analogues. The stereocontrolled synthesis of these P-chiral compounds is crucial, particularly for applications in antisense oligonucleotide therapeutics where stereochemistry dictates biological activity. organic-chemistry.org

Several strategies have been developed to achieve stereoselectivity:

P(V)-Based Reagents: A significant breakthrough involves the use of novel P(V)-based chiral synthons. organic-chemistry.orgnih.gov These bench-stable reagents allow for programmable and diastereoselective phosphorus-sulfur bond formation under mild conditions, simplifying the preparation of P-chiral phosphorothioate linkages with excellent stereoselectivity. organic-chemistry.orgnih.gov

Oxazaphospholidine Approach: The use of chiral phosphoramidites with an oxazaphospholidine auxiliary is a well-established method for the stereodefined synthesis of PS linkages in oligonucleotides. pnas.org

H-Phosphonate Method: This classic approach can also be adapted for stereoselective synthesis, providing access to stereoregular oligonucleotide analogues with a predetermined sense of chirality at the phosphorus centers. pnas.orgresearchgate.net

Metal-Free S-Arylation: As mentioned previously, the direct S-arylation of P-chiral phosphorothioate diesters with diaryliodonium salts proceeds with full retention of stereochemistry at the phosphorus atom, providing a reliable method for accessing enantiopure S-aryl phosphorothioates. cardiff.ac.uk

These methods represent powerful tools for synthesizing chiral analogues of this compound, enabling detailed studies of stereochemistry-dependent properties and functions. organic-chemistry.orgpnas.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is key to maximizing yield and purity while minimizing reaction time and waste. For the synthesis of phosphorothioates, several parameters including solvent, catalyst, temperature, and reagent choice have been systematically studied.

In the metal- and solvent-free synthesis of S-phenyl diphenylphosphinothioate, a close analogue, a systematic solvent screen revealed that while solvents like toluene, methanol (B129727), and acetonitrile (B52724) gave moderate yields, water and DMF significantly improved the yield. acs.org Strikingly, eliminating the solvent entirely resulted in a near-quantitative conversion, highlighting a significant process optimization. acs.org

Table 1: Effect of Solvent on the Yield of S-phenyl diphenylphosphinothioate Data derived from a study on a closely related phosphinothioate synthesis. acs.org

EntrySolventYield (%)
1Toluene75
2Methanol (MeOH)35
3Dichloromethane (DCM)41
4Acetonitrile (MeCN)65
5Water (H₂O)91
6Dimethylformamide (DMF)90
7Solvent-Free 98

In another optimization study involving the coupling of thiophenol and diphenyl phosphonate (B1237965), different activating agents were compared. N-chlorosuccinimide (NCS) was found to be superior to N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), providing the highest yield of the desired S-aryl phosphorothioate. researchgate.net

Table 2: Optimization of Activating Agent for S-Aryl Phosphorothioate Synthesis Data from a study on the coupling of thiophenol and diphenyl phosphonate. researchgate.net

EntryReagentYield (%)
1N-Iodosuccinimide (NIS)Trace
2N-Bromosuccinimide (NBS)65
3N-Chlorosuccinimide (NCS) 82

These examples underscore the importance of empirical optimization of reaction parameters to achieve efficient and high-yielding laboratory syntheses of this compound and its analogues.

Precursor Compounds and Reagents in Phosphorothioate Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of the target compound. Diethyl phosphite stands out as a critical and versatile starting material for building the phosphorothioate core.

Utilization of Diethyl Phosphite

Diethyl phosphite, (C₂H₅O)₂P(O)H, is a common and highly versatile organophosphorus reagent. acs.org Although named a "phosphite," it exists predominantly in its phosphonate tautomeric form with a tetrahedral phosphorus atom and a reactive P-H bond. acs.org This reactivity is harnessed in numerous synthetic transformations.

In the context of this compound synthesis, diethyl phosphite serves as the primary source of the diethyl phosphoryl moiety. Its P-H bond can be activated to form a nucleophilic phosphorus species. For example:

In metal- and solvent-free protocols, diethyl phosphite acts as a nucleophile that attacks a disulfide (like diphenyl disulfide), which is either used directly or formed in situ from a thiol. acs.orgresearchgate.net

In N-chlorosuccinimide-promoted reactions, diethyl phosphite couples with a sulfenyl chloride intermediate that is generated from the reaction of a thiol with NCS. researchgate.net

In electrochemical methods, diethyl phosphite can be reduced at the cathode to form the (EtO)₂P(O)⁻ anion, a potent nucleophile for P-S bond formation. cardiff.ac.uk

The accessibility and reactivity of diethyl phosphite make it an indispensable precursor in the modern synthesis of this compound and a vast array of other organophosphorus compounds. acs.org

Role of Diphenyl Disulfide in Thioetherification

Diphenyl disulfide, with the chemical formula (C₆H₅S)₂, serves as a source of the phenylthio (PhS) group in various organic reactions. wikipedia.org In the context of phosphorothioate synthesis, it is primarily used in a process known as sulfurization. While direct reaction with a phosphite triester is a common method for creating phosphorothioates, diphenyl disulfide's role is more prominently featured in the synthesis of related compounds where a phenylthio group is added to a carbon atom adjacent to a carbonyl group. wikipedia.org However, analogous disulfide compounds like phenylacetyl disulfide (PADS) are widely employed for the efficient sulfurization of phosphite intermediates to form phosphorothioates. nih.govnih.govcapes.gov.br The reaction mechanism involves the nucleophilic attack of the phosphorus(III) center on one of the sulfur atoms of the disulfide, leading to the formation of the P=S bond and displacement of a thiolate anion. PADS, for instance, is recognized for its high sulfurization efficiency, often exceeding 99%. nih.govcapes.gov.br Other disulfide-based sulfurizing agents include diethyldithiocarbonate disulfide (DDD). nih.gov

O,O-Diethyl Phosphoro-chloridothioate as a Key Intermediate

O,O-Diethyl phosphoro-chloridothioate is a critical intermediate in the production of many organophosphorus pesticides and industrial chemicals. nih.gov This compound, which features a chlorine atom attached to the phosphorus, is an electrophilic species ripe for nucleophilic substitution. Its synthesis can be achieved by reacting phosphorus pentasulfide with ethanol, followed by chlorination. nih.govgoogle.com

In the synthesis of this compound, O,O-diethyl phosphoro-chloridothioate serves as the phosphorus backbone. The pivotal reaction is its condensation with a nucleophilic sulfur source, typically sodium thiophenolate (NaSPh), which is formed by deprotonating thiophenol. The thiophenolate anion attacks the electrophilic phosphorus center, displacing the chloride ion to form the desired S-phenyl bond and yielding this compound. This reaction is a standard and effective method for creating the P-S-Aryl linkage.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms, the influence of catalysts, and the application of sustainable practices provides a deeper insight into the synthesis of this compound.

Proposed Reaction Mechanisms for Organophosphorus Compound Synthesis

The formation of this compound via the reaction of O,O-diethyl phosphoro-chloridothioate and a thiophenolate proceeds through a nucleophilic substitution mechanism. The thiophenolate anion acts as the nucleophile, attacking the electron-deficient phosphorus atom. This attack results in a transient trigonal bipyramidal intermediate or transition state. Subsequently, the chloride ion, being a good leaving group, is expelled, leading to the final product with a newly formed P-S bond.

In enzymatic contexts, related reactions have been shown to proceed with an inversion of configuration at the phosphorus center, suggesting a single, in-line displacement mechanism where the nucleophile attacks the phosphorus center directly. nih.gov For syntheses involving the sulfurization of a phosphite triester with a disulfide reagent, the mechanism involves the nucleophilic P(III) center attacking the S-S bond. This leads to a phosphonium (B103445) intermediate which then collapses to the stable P(V) phosphorothioate.

Influence of Catalysts on Reaction Kinetics and Selectivity

Catalysts play a significant role in the synthesis of organophosphorus compounds, enhancing reaction rates and, in some cases, controlling stereoselectivity.

Acid/Base Catalysis: In reactions involving disulfide reagents like PADS, a base such as 3-picoline is often used. The base catalyzes the degradation of PADS to generate the active sulfur-transfer species, which are polysulfides. rsc.org This process typically involves an initial "aging" period where the catalyst and reagent are mixed to form the active sulfurizing agent before the phosphite is introduced. rsc.org

Metal Ion Catalysis: Lanthanide ions, such as La³⁺, have been shown to dramatically accelerate the methanolysis (cleavage by methanol) of this compound by millions-fold. rsc.org The catalytically active species are proposed to be dimeric lanthanum complexes with methoxide (B1231860), which facilitate the attack on the phosphorus center. rsc.org While this study focuses on degradation, it highlights the potent effect of metal ions on reactions at the phosphorus center.

Chiral Catalysis: In asymmetric synthesis, chiral phosphoric acid (CPA) catalysts have been developed to control the stereochemistry at the phosphorus center during the formation of related dinucleotides. nih.gov These catalysts can act as both an acid and a nucleophilic catalyst, enabling access to specific diastereomers of the phosphorothioate product with high selectivity (e.g., 98:2 dr). nih.gov

The table below summarizes the effect of different catalytic systems on related phosphorothioate syntheses.

Catalyst SystemReactantsProduct TypeKey Finding
3-PicolinePhosphite Intermediate + PADSPhosphorothioateCatalyzes formation of active polysulfide sulfurizing agent. rsc.org
La(OTf)₃ / NaOCH₃This compound + MethanolDiethyl methyl phosphate (B84403)9.3 x 10⁶-fold acceleration of methanolysis compared to uncatalyzed reaction. rsc.org
Chiral Phosphoric Acid (CPA)Phosphoramidite + Nucleophile + PADSChiral PhosphorothioateAchieves high diastereoselectivity (e.g., 98:2 dr) in product formation. nih.gov

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of organophosphorus synthesis, several strategies align with these principles.

Catalytic Reagents: The use of catalysts, as discussed in the previous section, is a core principle of green chemistry. Catalysts allow reactions to proceed more quickly and under milder conditions, reducing energy consumption. Furthermore, developing highly efficient sulfurizing agents like diethyldithiocarbonate disulfide (DDD), which is noted as being inexpensive and easily prepared, contributes to a more sustainable process compared to potentially more complex or hazardous reagents. nih.gov A patented "green synthesis process" for O,O-diethyl phosphoro-chloridothioate has been developed, highlighting the industrial move towards more environmentally friendly production. google.com

The following table compares a traditional approach with a greener alternative for a related synthetic step.

FeatureTraditional Method (Thiol Oxidation)Greener Method (Thiol Oxidation)
Solvent Standard organic solventsTrifluoroethanol orgsyn.org
Reagents Metal catalysts or halogenated reagents orgsyn.orgHydrogen Peroxide orgsyn.org
Outcome Potential for side-products and over-oxidation orgsyn.orgHigh yields, high selectivity, mild conditions orgsyn.org
Waste Generation of metallic or halogenated wasteWater is the primary byproduct

Chemical Reactivity and Degradation Mechanisms of O,o Diethyl S Phenyl Phosphorothioate

Hydrolytic Degradation of O,O-Diethyl S-phenyl Phosphorothioate (B77711)

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for organophosphorus compounds. The stability of O,O-Diethyl S-phenyl phosphorothioate in aqueous environments is dependent on factors such as pH.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters is a well-documented process. Generally, the reaction involves a nucleophilic attack on the phosphorus atom. nih.gov For dialkyl phosphonates, studies have shown that the rate of acid-catalyzed hydrolysis can be influenced by the nature of the alkyl groups. nih.gov For instance, isopropyl derivatives have been observed to hydrolyze faster than their corresponding methyl esters under acidic catalysis. nih.gov While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not extensively detailed in the provided search results, the general principles of P-O bond cleavage under acidic conditions would apply. nih.gov Degradation of phosphorothioate oligonucleotides can be initiated under acidic conditions, leading to impurities that require analytical characterization. nih.gov

Base-Catalyzed Hydrolysis

In alkaline (basic) conditions, the hydrolysis of organophosphorus esters is typically more rapid. nih.gov The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center. nih.gov Steric hindrance around the phosphorus atom plays a significant role in the rate of alkaline hydrolysis; increased steric bulk tends to decrease the reaction rate significantly. nih.gov In the case of O,S-diethyl phenylphosphonothioate, a related compound, hydrolysis in a sodium hydroxide solution results in products from both P-S and P-O bond cleavage, with P-S cleavage being the major pathway. acs.org For triesters like this compound, substitution of a non-bridging oxygen with sulfur (as in a phosphorothioate) generally slows the rate of hydrolysis compared to the corresponding phosphate (B84403) ester. nih.govsci-hub.ru

Metal-Ion Catalysis in Hydrolysis

Divalent and trivalent metal ions can act as catalysts in the hydrolysis of organophosphorus esters by coordinating to the molecule and enhancing the electrophilicity of the phosphorus atom or by activating a nucleophile. frontiersin.orgcapes.gov.br

Lanthanum(III)-Catalyzed Methanolysis and Reaction Kinetics

Lanthanum(III) ions (La³⁺) have been shown to be exceptionally effective catalysts for the cleavage of phosphorothioates in methanol (B129727), a process known as methanolysis which serves as a model for hydrolysis. rsc.orgresearchgate.net The La³⁺-catalyzed methanolysis of this compound has been studied as a function of La³⁺ concentration and pH (expressed as sspH in methanol). rsc.orgresearchgate.net

Interactive Data Table: La³⁺-Catalyzed Methanolysis Acceleration

SubstrateCatalyst SystemFold Acceleration (relative to background reaction)
This compound2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.19.3 x 10⁶
O,O-Diethyl S-(p-nitrophenyl) phosphorothioate2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.19.7 x 10⁶
Paraoxon (B1678428) (O,O-diethyl O-(p-nitrophenyl) phosphate)2 mM La(OTf)₃ with equimolar NaOCH₃ at sspH 9.12.2 x 10⁸
Comparison with Corresponding Phosphate Esters

When comparing the catalytic efficiency of La³⁺ on phosphorothioates versus their phosphate ester analogues, interesting differences emerge. The sulfur-for-oxygen substitution in the non-bridging position, which defines a phosphorothioate, slows the rate of hydrolysis for triesters. nih.govsci-hub.ru

In the context of La³⁺-catalyzed methanolysis, the catalysis for this compound is markedly better than for its corresponding phosphate ester, O,O-diethyl phenyl phosphate. rsc.orgresearchgate.net Conversely, for a related pair, paraoxon (a phosphate ester) experiences slightly better La³⁺ catalysis than O,O-diethyl S-(p-nitrophenyl) phosphorothioate. rsc.orgresearchgate.net This highlights that the effect of the sulfur substitution on catalytic enhancement is dependent on the specific structure of the substrate. rsc.orgresearchgate.net

Identification of Catalytic Species and Reaction Intermediates

As mentioned, the dominant catalytic species in the La³⁺-catalyzed methanolysis of this compound are identified as dimeric lanthanum-methoxide complexes. rsc.orgresearchgate.net A common proposed mechanism for the catalysis involves a Lewis acid interaction where one La³⁺ ion coordinates to the phosphoryl oxygen (P=O) unit of the phosphorothioate. rsc.orgresearchgate.net This coordination increases the electrophilic character of the phosphorus atom. Subsequently, a nucleophilic attack occurs from a methoxide (B1231860) ion associated with the second La³⁺ ion in the dimer (La³⁺-⁻OCH₃). rsc.orgresearchgate.net The exclusive phosphorus-containing product of this reaction is diethyl methyl phosphate, indicating cleavage of the P-S bond. rsc.orgresearchgate.net

Oxidative Transformation Pathways

The oxidative degradation of this compound is a critical pathway for its transformation, primarily involving the conversion of the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. This process, known as oxidative desulfurization, significantly alters the chemical properties of the parent compound.

P=S to P=O Conversion Mechanisms

The conversion of the P=S bond to a P=O bond is a principal oxidative reaction for phosphorothioate compounds. This transformation is not only a result of incomplete sulfurization during synthesis but is also a major degradation pathway under oxidative stress. nih.govnih.gov The mechanism often proceeds through the formation of a more reactive intermediate.

Research involving the oxidation of this compound with m-chloroperbenzoic acid (MCPBA) has provided insight into this process. The reaction is believed to initially form a sulfoxide (B87167) intermediate (P(O)S-R). koreascience.kr This highly reactive species then undergoes further reaction, leading to the final P=O product. koreascience.kr Studies on other phosphorothioates have shown that reactive oxygen species (ROS), such as hydroxyl radicals (•OH) generated during various processes, can initiate this desulfurization, highlighting its environmental relevance. bldpharm.com

Influence of Oxidizing Agents on Degradation Products

The nature of the oxidizing agent present significantly influences the rate and outcome of the degradation of this compound. Different agents exhibit varying degrees of reactivity towards the phosphorothioate structure.

For instance, studies on phosphorothioate modifications in DNA have shown that hypochlorous acid (HOCl) is a potent oxidizing agent that leads to the rapid degradation and replacement of phosphorothioate linkages. researchgate.net In contrast, hydrogen peroxide (H₂O₂) was found to have no significant effect on the turnover rate under similar conditions, indicating a lower reactivity with the P=S bond. researchgate.net In synthetic chemistry, m-chloroperbenzoic acid (MCPBA) is an effective oxidant used to convert this compound to its corresponding phosphate product, proceeding through the proposed sulfoxide intermediate. koreascience.kr The specific degradation products are often the oxon analogue (O,O-diethyl S-phenyl phosphate) and subsequent hydrolysis products.

Table 1: Effect of Various Oxidizing Agents on Phosphorothioate Degradation

Oxidizing Agent Observation Reference
Hypochlorous Acid (HOCl) Significantly increases the degradation and turnover of phosphorothioates. researchgate.net
Hydrogen Peroxide (H₂O₂) Does not significantly affect the turnover rate of phosphorothioates. researchgate.net
m-Chloroperbenzoic Acid (MCPBA) Effectively oxidizes this compound to its P=O analogue. koreascience.kr

Photolytic Degradation Processes

Photolysis, or degradation induced by light, represents another major pathway for the environmental transformation of this compound. This can occur through direct absorption of light or be mediated by a photocatalyst.

Direct Photolysis in Aqueous Suspensions

Direct photolysis happens when a chemical compound absorbs light energy, leading to its molecular transformation. nih.gov This process is a potential natural attenuation pathway for contaminants in aquatic environments that are capable of absorbing sunlight. nih.gov For organophosphorus pesticides, direct photolysis can contribute to degradation, but it is often found to be less efficient than photocatalytic processes. scielo.br The rate and extent of direct photolysis are dependent on the compound's ability to absorb photons at relevant environmental wavelengths and the quantum yield of the subsequent reaction.

Photocatalytic Degradation with Titanium Dioxide

Heterogeneous photocatalysis using semiconductor particles like titanium dioxide (TiO₂) is a highly effective method for degrading organophosphorus pesticides. tandfonline.comsci-hub.se The process is initiated when TiO₂ absorbs UV radiation, generating an electron-hole pair. psu.edu The highly oxidizing valence band hole and the reactive oxygen species (primarily hydroxyl radicals, •OH) formed from the interaction of these pairs with water and oxygen are responsible for the degradation of the pollutant. psu.edu

For organothiophosphate pesticides, studies suggest that the initial oxidative attack by hydroxyl radicals often occurs at the P=S bond, resulting in the formation of the corresponding oxon derivatives. psu.edu The degradation kinetics of many organophosphorus pesticides in TiO₂ systems have been shown to follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface. researchgate.net This method can achieve complete decomposition and mineralization of the pesticide molecules. researchgate.nettandfonline.com

Identification of Phototransformation Products

The degradation of this compound and related compounds through photolysis leads to a series of transformation products. In TiO₂-mediated photocatalysis, the primary transformation product is typically the oxon analogue, in this case, O,O-diethyl S-phenyl phosphate, formed via the oxidation of the P=S bond. psu.edu

Continued attack by hydroxyl radicals leads to the cleavage of the molecule. psu.edu This results in the formation of compounds such as phenols (or thiophenol from the S-phenyl group) and various alkyl phosphate esters. psu.edu Ultimately, under ideal photocatalytic conditions, the process leads to complete mineralization, where the organic structure is broken down into simple inorganic ions such as phosphate (PO₄³⁻), sulfate (B86663) (SO₄²⁻), carbon dioxide, and water. researchgate.nettandfonline.com Studies on the degradation of methyl parathion (B1678463), a related organothiophosphate, confirmed the formation of its oxon intermediate (methyl paraoxon) before eventual mineralization. scielo.br

Table 2: Identified and Proposed Phototransformation Products

Degradation Stage Product(s) Mechanism/Pathway Reference
Primary Transformation O,O-diethyl S-phenyl phosphate (Oxon) Oxidation of the P=S bond to P=O. psu.edu
Intermediate Products Thiophenol, Diethyl phosphate Cleavage of the P-S-Ph and P-O-Et bonds. psu.edu
Final Mineralization Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), CO₂, H₂O Complete breakdown of the organic structure. researchgate.nettandfonline.com

Other Degradation Routes and Environmental Relevance

The environmental fate and persistence of this compound are influenced by various degradation pathways beyond simple hydrolysis and photodegradation. These include thermal decomposition and molecular rearrangements, which can significantly alter the chemical nature and impact of the compound in the environment.

Thermal Decomposition Pathways

The thermal stability of this compound is a critical factor in its environmental persistence, particularly in scenarios involving high temperatures. Research into the thermal degradation of analogous O,O,S-trialkyl phosphorothioates has revealed a general decomposition pathway. This process is not a simple breakdown but rather a sequence of reactions initiated by isomerization.

Upon heating, O,O,O-trialkyl phosphorothioates, which are structurally related to the target compound, are known to first undergo thermal isomerization to the corresponding O,O,S-trialkyl phosphorothioates. rsc.org This is then followed by decomposition of the isomerized product. The primary decomposition products identified from this pathway are dialkyl sulfides. rsc.org While specific studies detailing the full range of decomposition products for this compound are not extensively available in the public domain, the established pathway for similar compounds suggests a predictable pattern.

The pyrolysis of related sulfur-containing organophosphorus compounds, such as S-alkyl-S-phenyl-N-p-tosylsulphimides, has been shown to be highly dependent on the solvent, indicating that the environmental matrix can significantly influence the decomposition products formed. rsc.org For instance, pyrolysis in methanol yielded methyl phenyl sulfide (B99878) and methyl phenyl sulfoxide, whereas in dimethylformamide (DMF) or benzene (B151609), N-methyltoluene-p-sulphonamide and diphenyl disulphide were the major products. rsc.org

Table 1: Potential Thermal Decomposition Products of this compound and Related Compounds

Precursor CompoundConditionMajor Decomposition Products
O,O,O-Trialkyl phosphorothioatesThermalDialkyl sulphides rsc.org
S-Methyl-S-phenyl-N-p-tosylsulphimidePyrolysis in methanolMethyl phenyl sulfide, Methyl phenyl sulfoxide, Toluene-p-sulphonamide rsc.org
S-Methyl-S-phenyl-N-p-tosylsulphimidePyrolysis in DMF or benzeneN-methyltoluene-p-sulphonamide, Diphenyl disulphide rsc.org
S-Methyl-S-phenyl-N-p-tosylsulphimidePyrolysis in DMSOMethyl phenyl disulphide rsc.org

This table presents potential decomposition products based on studies of analogous compounds.

Rearrangement Reactions and Isomerization

A significant reaction pathway for this compound and related organophosphorus compounds is the thiono-thiolo rearrangement. This isomerization involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting the thione (P=S) form to the thiolate (P=O) form. In the case of a hypothetical O,O-diethyl O-phenyl phosphorothioate, this would involve the rearrangement to an O,S-diethyl O-phenyl phosphorothioate isomer. The reverse reaction, from thiolo to thiono, is also possible under certain conditions.

The mechanism of this rearrangement has been the subject of extensive study. It is understood that the isomerization can be thermally induced and is often catalyzed by the presence of impurities. The rate of this "thermal isomerization" has been observed to decrease significantly with increased purity of the compound and the solvent, suggesting that what is often considered spontaneous isomerization may be catalyzed by residual impurities.

Kinetic studies on the thiono-thiolo rearrangement of similar thiophosphates have provided evidence for the involvement of alkoxyphosphonium salt intermediates, particularly in acidic media. The stereochemistry of the reaction and the distribution of products are influenced by factors such as the nature of the alkyl and aryl groups and the polarity of the solvent, which affects the solvation of the leaving group. acs.org

Table 2: Factors Influencing Thiono-Thiolo Rearrangement

FactorInfluence on Rearrangement
Temperature Can induce thermal isomerization.
Purity The presence of impurities can catalyze the reaction.
Solvent The nature of the solvent can affect reaction rates and product distribution. acs.org
Acidity Protic acids can promote the rearrangement through the formation of alkoxyphosphonium salt intermediates.

This rearrangement is of considerable environmental and toxicological relevance as the thione and thiolate isomers can exhibit different biological activities and degradation profiles.

Environmental Fate and Biotransformation of O,o Diethyl S Phenyl Phosphorothioate

Biodegradation in Environmental Compartments

The breakdown of O,O-Diethyl S-phenyl phosphorothioate (B77711) in the environment is significantly influenced by microbial activity, particularly in soil and aquatic systems. The rate and pathway of degradation are dependent on the microbial populations present, as well as physical and chemical conditions of the environment.

Soil microorganisms play a crucial role in the detoxification and degradation of organophosphorus pesticides. nih.gov The principal reactions involved in the microbial degradation of these compounds include hydrolysis, oxidation, alkylation, and dealkylation. oup.com Hydrolysis of the P-O-alkyl and P-O-aryl bonds is considered a primary and significant step in the detoxification process. oup.comnih.gov

While direct studies on the degradation of O,O-Diethyl S-phenyl phosphorothioate by Pseudomonas alcaligenes are not extensively documented, research on structurally similar organophosphorus compounds provides significant insights. For instance, Pseudomonas alcaligenes C1 has been shown to utilize fensulfothion (B1672535) (O,O-diethyl O-[4-(methylsulfinyl)phenyl]phosphorothioate) as a source of carbon. nih.gov This bacterial strain is capable of degrading fensulfothion into p-methylsulfinyl phenol (B47542) and diethyl phosphorothioic acid, suggesting that an initial hydrolysis of the phosphate (B84403) ester bond is a key step in the metabolic pathway. nih.gov Given the structural similarities, it is plausible that Pseudomonas alcaligenes and other related soil bacteria could employ similar enzymatic mechanisms, such as hydrolases, to initiate the degradation of this compound. nih.govnih.gov

The biodegradation of this compound is expected to proceed through the cleavage of its ester bonds. While specific studies identifying S-phenyl dihydrogen phosphorothioate and diphenyl disulfide as definitive microbial metabolites of this compound are limited, the formation of analogous products from other organophosphorothioates supports this proposed pathway. For example, the initial hydrolysis of the P-S-phenyl bond would yield diethyl phosphate and thiophenol. Thiophenol could then be further oxidized to form diphenyl disulfide. wikipedia.org The formation of O,O-diethyl-S-phenyl phosphorothioate itself has been observed in chemical reactions involving triethyl phosphite (B83602) and thiophenol, indicating the potential for this structural motif to be involved in environmental transformations. escholarship.org

Interactive Table: Potential Biodegradation Products of this compound in Soil

Precursor CompoundPotential Biodegradation ProductPotential Formation Pathway
This compoundDiethyl phosphateHydrolysis of the P-S bond
This compoundThiophenolHydrolysis of the P-S bond
ThiophenolDiphenyl disulfideOxidative coupling
This compoundS-phenyl dihydrogen phosphorothioateDe-ethylation

The persistence of organophosphorus pesticides in soil is highly variable and is influenced by factors such as soil type, organic matter content, pH, temperature, and moisture. europa.eu For instance, the half-life of a related compound, isoxathion, in non-flooded soil models was found to range from 15 to 40 days, with disappearance being much faster in flooded conditions. tandfonline.com Similarly, studies on glyphosate (B1671968) persistence have shown that its dissipation is significantly affected by temperature and soil moisture, with half-lives ranging from 1.5 to 53.5 days. nih.gov Abiotic degradation processes can play a role, but microbial activity is often the primary driver of dissipation under favorable conditions. nih.gov It is expected that the persistence of this compound would follow similar trends, with shorter half-lives in warm, moist, and microbially active soils.

Interactive Table: Factors Influencing the Persistence of Organophosphorus Pesticides in Soil

FactorEffect on PersistenceReference
Soil Type Influences adsorption and microbial community tandfonline.com
Moisture Higher moisture can accelerate degradation tandfonline.comnih.gov
Temperature Higher temperatures generally decrease persistence europa.eunih.gov
Microbial Activity Primary driver of biodegradation nih.govnih.gov
pH Affects chemical hydrolysis and microbial activity oup.com

Microbial Metabolism in Soil Systems

Metabolic Pathways in Biological Systems

In biological systems, such as mammals, organophosphorus compounds undergo metabolic transformations primarily in the liver. A key metabolic pathway for phosphorothionates is oxidative desulfuration, a reaction catalyzed by microsomal enzymes like cytochrome P-450. nih.gov This process involves the conversion of the P=S (thiono) group to a P=O (oxon) group. The resulting oxon is often a more potent inhibitor of acetylcholinesterase.

A study on the hepatotoxicity of the closely related compound O,O-diethyl, O-phenyl phosphorothionate in rats indicated that its toxicity is linked to this oxidative desulfuration process in liver microsomes. nih.gov This suggests that a similar metabolic pathway is likely for this compound, where the sulfur atom is replaced by an oxygen atom, leading to the formation of its corresponding oxon analogue. This metabolic activation is a critical step in the bioactivity of many organophosphorothioates.

In Vivo Metabolism Studies in Model Organisms

In vivo metabolic studies, primarily in mammalian models such as rats, are crucial for understanding the biotransformation of this compound. While direct and comprehensive metabolic data for this specific compound is limited, valuable insights can be drawn from research on structurally similar organophosphorus compounds, particularly other phosphorothioates. The liver is the principal site of metabolism for these compounds. nih.govnih.gov

The metabolism of phosphorothioates like this compound is predominantly characterized by two competing enzymatic processes: oxidative desulfuration and hydrolytic cleavage. Oxidative desulfuration, a bioactivation pathway, is primarily mediated by cytochrome P-450 (CYP) enzymes in the liver microsomes. nih.govnih.gov This process involves the conversion of the thiono (P=S) moiety to the corresponding oxon (P=O) analogue.

A study on the related compound O,O-diethyl, O-phenyl phosphorothionate (a structural isomer) in rats highlighted the significance of oxidative desulfuration in the liver, a process that can lead to the release of a reactive sulfur atom. nih.govnih.gov

A critical step in the in vivo metabolism of this compound is the formation of its oxygen analogue, O,O-Diethyl S-phenyl phosphate. This conversion is an oxidative process, replacing the sulfur atom with an oxygen atom. The resulting oxygen analogue is often a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. Research on similar phosphorothioates has shown that the oxygen analogs are generally more toxic than the parent sulfur-containing compounds. documentsdelivered.com

Detoxication of this compound and its metabolites primarily proceeds through hydrolysis and conjugation reactions. The main hydrolytic metabolites are diethyl phosphoric acid and thiophenol. These initial breakdown products can then undergo further metabolism. For instance, diethyl phosphoric acid is a common urinary metabolite for many organophosphate pesticides. nih.gov

Glutathione S-transferases (GSTs) also play a role in the detoxification of organophosphates by catalyzing the conjugation of the parent compound or its metabolites with glutathione. nih.gov This process increases water solubility and facilitates excretion from the body. The resulting conjugates are generally of low toxicity. nih.gov

The table below summarizes the key metabolic pathways and the resulting products based on established principles of organophosphate metabolism.

Metabolic Pathway Enzyme System Key Metabolites Significance
Oxidative Desulfuration Cytochrome P-450O,O-Diethyl S-phenyl phosphate (Oxygen Analogue)Bioactivation
Hydrolysis Esterases (e.g., Paraoxonase)Diethyl thiophosphoric acid, PhenolDetoxification
Conjugation Glutathione S-transferasesGlutathione conjugatesDetoxification & Excretion

In Vitro Metabolism in Tissue Samples

In vitro studies using subcellular fractions from tissues, such as liver microsomes and cytosol, are instrumental in elucidating the specific enzymatic processes involved in the metabolism of xenobiotics. frontiersin.orgresearchgate.net For organophosphorus compounds, liver microsomes, which are rich in CYP enzymes, are particularly useful for studying oxidative metabolism. frontiersin.orgresearchgate.net

Incubation of this compound with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would be expected to show the formation of its oxygen analogue, O,O-Diethyl S-phenyl phosphate. The rate of this conversion can provide an indication of the compound's potential for bioactivation. Similarly, in vitro assays with liver cytosol or purified esterases can be used to quantify the rate of hydrolytic detoxification. These in vitro systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of a whole organism. frontiersin.org

Comparative Metabolism Across Species

The metabolism of organophosphorus compounds can vary significantly between different species, which can explain species-specific differences in toxicity. These variations often arise from differences in the activity and expression levels of metabolic enzymes such as cytochrome P-450s and esterases. nih.gov

For instance, the activity of A-esterases, which are crucial for the detoxification of many organophosphate oxons, can differ widely among mammals, including between rats and humans. nih.gov While specific comparative metabolism studies for this compound are not extensively documented, it is reasonable to infer that such differences would exist. A higher ratio of oxidative to hydrolytic metabolism in a particular species would generally result in greater susceptibility to toxicity. Understanding these inter-species variations is critical for extrapolating toxicity data from animal models to humans.

Sorption and Mobility in Environmental Matrices

The environmental behavior of this compound, including its potential for leaching into groundwater or accumulating in certain soil compartments, is largely determined by its sorption characteristics and mobility. Sorption, the process by which a chemical binds to soil particles, is a key factor influencing its concentration in the soil solution and, consequently, its transport and bioavailability.

The sorption of organic compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong binding to organic matter in the soil, leading to lower mobility. Conversely, a low Koc value suggests weaker binding and a greater potential for movement with soil water.

Adsorption to Soil Particles

As a degradation product of the fungicide edifenphos (B52163) (O-ethyl S,S-diphenyl phosphorodithiolate), the behavior of this compound in soil is linked to its parent compound. tandfonline.comnih.gov Studies on edifenphos and other related organophosphorus fungicides demonstrate that their mobility, and by extension the mobility of their metabolites, is significantly affected by soil composition. tandfonline.comnih.gov

Table 1: Factors Influencing the Adsorption of Organophosphate Pesticides in Soil

Soil PropertyInfluence on AdsorptionReference
Organic MatterGenerally increases adsorption for non-polar pesticides. mdpi.com mdpi.com
Clay ContentCan be a significant factor in the adsorption of some organophosphates. tandfonline.com tandfonline.com
Soil pHInfluences the rate of chemical degradation which can affect the amount of substance available for adsorption. oregonstate.edu

Vertical Movement in Soil Columns

The vertical movement of this compound through the soil profile is a direct consequence of its adsorption characteristics and the flow of water. Research on the mobility of related organophosphorus fungicides, such as edifenphos and Kitazin P, in soil columns has shown a clear dependence on soil type. tandfonline.comnih.gov

In these studies, the order of mobility was consistently found to be: sandy loam > alluvial clay loam > volcanic ash loam. tandfonline.comnih.gov This indicates that this compound, as a degradation product, would likely exhibit greater downward movement in soils with a coarser texture and lower organic matter and clay content, such as sandy loams. Conversely, its movement would be more restricted in fine-textured soils rich in clay and organic matter, like alluvial clay and volcanic ash loams. tandfonline.comnih.gov The stronger adsorption in these latter soil types reduces the concentration of the compound in the soil solution, thereby limiting its transport with infiltrating water.

Table 2: Relative Mobility of Related Organophosphorus Fungicides in Different Soil Types

Soil TypeRelative MobilityReference
Sandy LoamHigher tandfonline.comnih.gov
Alluvial Clay LoamIntermediate tandfonline.comnih.gov
Volcanic Ash LoamLower tandfonline.comnih.gov

Leaching Potential to Groundwater

The potential for this compound to leach into groundwater is a critical environmental concern. This potential is a function of its persistence in the soil, its mobility, and the hydrogeological characteristics of the site. Highly soluble and mobile compounds that are persistent in the soil environment are more likely to be transported through the soil profile and eventually contaminate groundwater. mdpi.compesticidestewardship.org

While specific leaching studies for this compound are not detailed in the available literature, its formation as a metabolite of edifenphos provides a basis for assessing its potential behavior. tandfonline.comnih.gov The degradation of the parent compound can lead to the formation of more polar and water-soluble metabolites, which may have a higher leaching potential. oregonstate.edu

The environmental fate of pesticides is complex, with degradation, adsorption, and transport processes occurring simultaneously. mdpi.comoregonstate.edu The rate of degradation is influenced by factors such as soil pH and microbial activity. oregonstate.edu A longer persistence in the soil increases the timeframe over which leaching can occur. The mobility of this compound, as inferred from related compounds, is lower in soils with high clay and organic matter content, which would in turn reduce its leaching potential in such environments. tandfonline.comnih.gov

Table 3: Factors Affecting the Leaching Potential of Soil Contaminants

FactorDescriptionReference
Persistence The length of time a compound remains in the soil. Longer persistence increases the window for potential leaching. mdpi.com
Mobility The ease with which a compound moves through the soil. Higher mobility, influenced by low adsorption, increases leaching risk. tandfonline.comnih.gov
Soil Type Coarse-textured soils (e.g., sandy loam) allow for faster water and contaminant movement compared to fine-textured soils (e.g., clay loam). tandfonline.comnih.gov tandfonline.comnih.gov
Water Solubility Higher solubility in water can lead to greater concentrations in soil water and increased potential for leaching. pesticidestewardship.org pesticidestewardship.org

Biological Activity and Molecular Mechanisms of Action

Cholinesterase Inhibition Studies

O,O-Diethyl S-phenyl phosphorothioate (B77711) belongs to the organophosphate class of chemicals, which are widely recognized for their ability to inhibit cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). This inhibitory action is the primary mechanism of toxicity for this class of compounds. The compound is utilized in research as a simulant for V-class nerve agents, indicating its recognized efficacy as a cholinesterase inhibitor nih.govacs.org.

The inhibition of AChE and BChE by organophosphorus compounds is a time- and concentration-dependent process. The potency of an inhibitor is typically quantified using kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the second-order rate constant (kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

The mechanism of action for O,O-Diethyl S-phenyl phosphorothioate as a cholinesterase inhibitor is consistent with that of other organophosphorus agents. This process involves the irreversible phosphorylation of a critical serine residue within the catalytic active site of the cholinesterase enzyme.

The key steps of this mechanism are:

Binding: The organophosphate molecule initially binds non-covalently to the active site of the enzyme.

Phosphorylation: The phosphorus atom of the compound undergoes a nucleophilic attack from the hydroxyl group of the active site serine residue.

Covalent Adduct Formation: This reaction results in the formation of a stable, covalent phosphoseryl-enzyme complex, while the leaving group (in this case, the thiophenol moiety) is displaced.

Enzyme Inactivation: The phosphorylated enzyme is rendered catalytically inactive, as the serine residue is no longer available to participate in the hydrolysis of its natural substrate, acetylcholine.

This covalent modification is termed "irreversible" because the phosphorylated enzyme is very slow to hydrolyze, leading to a long-lasting inhibition of the enzyme's function.

The inhibitory potency of organophosphorus compounds is governed by their chemical structure. The key structural features influencing the activity of compounds like this compound are:

The Leaving Group: The nature of the group attached to the phosphorus atom (the S-phenyl group) is a critical determinant of inhibitory activity. A good leaving group facilitates the phosphorylation of the enzyme's active site. The electronic properties of the phenyl ring can influence the susceptibility of the P-S bond to cleavage.

The Alkoxy Groups: The two ethoxy groups (O-diethyl) attached to the phosphorus atom also modulate the compound's reactivity and its steric and hydrophobic interactions with the enzyme's active site.

The Thiono vs. Oxon Form: Phosphorothioates (containing a P=S bond) are often less potent inhibitors than their corresponding oxon analogs (containing a P=O bond). In many cases, phosphorothioates require metabolic bioactivation in vivo to their more potent oxygen analogs to exert maximum toxicity.

Direct quantitative comparisons of the inhibitory potency (e.g., IC₅₀ values) of this compound with other common organophosphorus compounds like paraoxon (B1678428) or parathion (B1678463) are not extensively detailed in the available literature.

However, its use in military and materials science research as a simulant for the highly toxic V-series nerve agents, such as VX, provides a qualitative measure of its potency nih.govacs.org. V-agents are among the most powerful known cholinesterase inhibitors. The selection of this compound as a simulant implies that it shares key chemical properties and a significant level of reactivity relevant to this class of chemical warfare agents, marking it as a potent inhibitor. Studies focused on the catalytic degradation of this compound are performed to develop effective decontamination technologies nih.govchinesechemsoc.org.

Antimycobacterial Activity Research

The search for novel therapeutic agents against mycobacterial infections is an ongoing area of research, with various chemical scaffolds being investigated.

Despite research into the antimicrobial properties of some organophosphorus compounds, no scientific studies were identified that specifically evaluate the efficacy of this compound against Mycobacterium tuberculosis or other atypical mycobacteria. Therefore, its potential activity, including any minimum inhibitory concentration (MIC) values, against these pathogens remains undetermined. While some complex phosphorothioate derivatives have been synthesized and tested for such activity, data for the parent compound is not available.

Structure-Activity Relationships for Antimycobacterial Potency

The antimycobacterial potential of phosphorothioates is an emerging area of interest. While direct studies on the antimycobacterial activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights into the structure-activity relationships (SAR) governing their efficacy against Mycobacterium species.

A study on a series of O,O-diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates revealed that substitutions on the phenyl rings significantly influence their antimycobacterial activity. For instance, the presence of a 4-bromo and 3,4-dichloro substitution on the phenylcarbamoyl and phenyl rings, respectively, resulted in a compound with a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis H37Rv. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the aryl moieties in dictating the antimycobacterial potency.

Furthermore, research on other classes of antimycobacterial agents, such as N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, has also underscored the critical role of lipophilic substituents on phenyl rings in enhancing activity against M. tuberculosis. mdpi.com This principle likely extends to this compound, where modifications to the S-phenyl ring could modulate its antimycobacterial properties. The introduction of specific substituents could enhance the compound's ability to penetrate the mycobacterial cell wall or interact with specific molecular targets within the bacterium.

The following table summarizes the antimycobacterial activity of selected related phosphorothioate compounds:

CompoundSubstituentsTarget StrainMIC (µM)
O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} O,O-diethyl phosphorothioate4-Br, 3,4-diClM. tuberculosis H37Rv4
O-(5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}-phenyl) O,O-diethyl phosphorothioate5-Cl, 4-CF3Nontuberculous mycobacteria16

This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships.

Impact of Sulfur Incorporation on Activity

The incorporation of a sulfur atom, as seen in the phosphorothioate moiety of this compound, is a key structural feature that significantly influences its biological activity. The P-S-C linkage in S-aryl phosphorothiolates is crucial for their biological effects. The nature of the aryl group attached to the sulfur atom can modulate the electronic properties of the entire molecule, thereby affecting its reactivity and interaction with biological targets.

Interactions with Other Biological Targets

Beyond their primary mode of action in some applications (cholinesterase inhibition), organophosphorus compounds like this compound can interact with a variety of other biological targets, leading to a range of non-cholinergic effects.

Intoxication by organophosphates can involve processes that are independent of cholinesterase inhibition. These non-cholinergic mechanisms can include effects on cyclic nucleotide levels, peptidergic systems, various receptors, and hepatic metabolism. nih.gov While the specific non-cholinergic mechanisms of this compound are not fully elucidated, the broader class of organophosphorus compounds has been shown to induce toxicity through pathways that may not be directly linked to the accumulation of acetylcholine. These can include oxidative stress, neuroinflammation, and disruption of calcium homeostasis.

The liver is a primary site for the metabolism of organophosphorus compounds, and as such, it can be a target for their toxic effects. Studies on compounds structurally similar to this compound have demonstrated significant impacts on liver enzymes. For example, the parathion analog O,O-diethyl, O-phenyl phosphorothionate (SV1) has been shown to be hepatotoxic in rats, particularly after pretreatment with phenobarbitone. nih.govnih.gov

This hepatotoxicity is characterized by a marked decrease in hepatic microsomal cytochrome P-450 levels. nih.govnih.gov This effect is thought to be mediated by a reactive form of sulfur that is released during the oxidative desulfuration of the phosphorothionate in liver microsomes. This reactive sulfur can then covalently bind to cellular components, leading to liver cell injury. nih.gov

The following table summarizes the observed effects of a related phosphorothionate on liver parameters:

CompoundDosePre-treatmentEffect on Cytochrome P-450
O,O-diethyl, O-phenyl phosphorothionate (SV1)400 mg/kgPhenobarbitoneMarked depression

This table presents data for a compound structurally related to this compound to illustrate potential effects on liver enzymes.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of this compound is intrinsically linked to its chemical structure. SAR and QSAR studies are crucial tools for understanding how variations in the molecular structure can influence its efficacy and interactions with biological systems.

In the context of antimycobacterial activity, as discussed in section 5.2.2, substituents on the phenyl ring play a critical role. The introduction of halogens and other functional groups can significantly enhance the potency against M. tuberculosis. nih.gov QSAR studies on other classes of antimycobacterial compounds have also demonstrated that descriptors such as van der Waals volume, electron density, and electronegativity are pivotal in determining antituberculosis activity. mdpi.com These principles can be applied to guide the rational design of more potent analogs of this compound.

Correlations between Chemical Structure and Enzyme Binding Affinity

The binding affinity of this compound and its analogs to cholinesterases is significantly influenced by the nature of the substituents on the phenyl ring. Structure-activity relationship (SAR) studies reveal that modifications to the chemical structure can dramatically alter the inhibitory potency of these compounds against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of O,O-diethyl O-[2-(phenylcarbamoyl)phenyl] phosphorothioates, which are derivatives of the parent compound, have been synthesized and evaluated for their ability to inhibit AChE from electric eel and BChE from equine serum. The introduction of a phenylcarbamoyl moiety at the 2-position of the phenyl ring and further substitutions on this ring system provide insight into the electronic and steric requirements for effective enzyme binding. The inhibitory activities, expressed as IC50 values, for a selection of these compounds are presented below. All the tested compounds demonstrated higher inhibitory activity for AChE and comparable activity for BChE when compared to the standard rivastigmine. mdpi.com

The data indicates that the nature and position of substituents on the anilide ring of the salicylanilide (B1680751) diethyl thiophosphates play a crucial role in determining the inhibitory activity against both AChE and BChE. For instance, the presence of a 4-bromo and 3,4-dichloro substitution on the phenylcarbamoyl ring resulted in the most potent AChE inhibition among the tested compounds. mdpi.com

Inhibitory Activity of O,O-Diethyl O-[2-(phenylcarbamoyl)phenyl] Phosphorothioate Analogs

Compound Substituent (R) AChE IC50 (µM) mdpi.com BChE IC50 (µM) mdpi.com
1 H 12.3 11.2
2 4-F 14.9 13.9
3 4-Cl 11.1 10.5
4 4-Br 8.04 9.87
5 3,4-diCl 9.12 8.99

Stereochemical Aspects of Activity

The presence of a chiral phosphorus center in many organophosphorus compounds, including analogs of this compound, means that stereoisomerism can play a critical role in their biological activity. The differential interaction of enantiomers with the active site of cholinesterases provides valuable information about the topography and binding pockets of these enzymes.

Studies on the chiral analog, O,S-diethylphenylphosphonothioate (DEPP), which differs by the placement of the sulfur atom and the nature of the groups attached to phosphorus, offer significant insights into the stereospecificity of cholinesterase inhibition. The (S)- and (R)-enantiomers of DEPP exhibit markedly different inhibitory profiles against various cholinesterases. nih.gov

The (S)p enantiomer of DEPP is a significantly more potent inhibitor of human acetylcholinesterase (hAChE) and equine butyrylcholinesterase (eqBChE) than the (R)p enantiomer. nih.gov In contrast, both enantiomers are poor inhibitors of eel acetylcholinesterase (eeAChE), suggesting differences in the active site architecture among these enzymes. nih.gov The stereospecificity ratio (S/R) for inhibition is moderate, around 20, for hAChE and eqBChE. nih.gov

Kinetic analysis of the inhibition of hAChE and eqBChE by the more active (S)p-DEPP enantiomer reveals that it acts as a slow-binding inhibitor. The inhibition follows a two-step mechanism, initially forming a reversible enzyme-inhibitor complex (characterized by the dissociation constant, KI) followed by an irreversible phosphorylation of the active site serine (characterized by the phosphorylation rate constant, k2). nih.gov

Inhibition and Kinetic Constants of DEPP Enantiomers against Cholinesterases

Enzyme Inhibitor IC50 (µM) nih.gov KI (µM) nih.gov k2 (min-1) nih.gov
Human AChE (S)p-DEPP Low µM range ~8 ~0.10
Equine BChE (S)p-DEPP Low µM range ~8 ~0.10
Eel AChE (S)p-DEPP ~150 Not Reported Not Reported

This stereoselectivity underscores the importance of the three-dimensional arrangement of the substituents around the phosphorus atom for optimal interaction with the enzyme's active site. The higher potency of the (S)p enantiomer suggests a specific orientation within the active site that facilitates the phosphorylation of the catalytic serine residue.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the primary approach for separating O,O-Diethyl S-phenyl phosphorothioate (B77711) from complex sample mixtures before its detection and quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like O,O-Diethyl S-phenyl phosphorothioate. The choice of detector is critical for achieving the necessary selectivity and sensitivity.

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds, making it exceptionally suitable for the analysis of this compound. In the FPD, the column effluent is burned in a hydrogen-rich flame. nih.gov Sulfur and phosphorus compounds produce chemiluminescent species that emit light at characteristic wavelengths (394 nm for sulfur and 526 nm for phosphorus). A photomultiplier tube detects this light, generating a signal proportional to the amount of the element present. nih.gov

A gas chromatographic method with a pulsed flame photometric detector (P-FPD) in the phosphorus mode is effective for analyzing numerous organophosphate pesticides and their metabolites. iaea.org This approach often involves sample extraction with acetone, followed by partitioning and solid-phase extraction (SPE) cleanup. iaea.org For the analysis of various organophosphate pesticides, a GC-FPD system can be equipped with a capillary column and a programmed temperature gradient to achieve optimal separation. nih.gov

Table 1: Example GC-FPD Parameters for Organophosphate Pesticide Analysis
ParameterValue
Column Agilent HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) nih.gov
Oven Program 100°C, ramp 25°C/min to 180°C, ramp 4°C/min to 200°C, ramp 10°C/min to 250°C nih.gov
Injector Temp. 250°C nih.gov
Detector Temp. 250°C nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.0 mL/min nih.gov

The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic specific detector (TSD), offers high sensitivity for nitrogen- and phosphorus-containing compounds. scioninstruments.com The detector operates by using a heated rubidium or cesium bead in a plasma. When nitrogen or phosphorus compounds pass over the bead's surface, a catalytic reaction occurs, producing thermionic electrons that are collected by an electrode, generating a signal. srigc.com This detector is highly selective because it gives a minimal response to hydrocarbons. srigc.com

A high-resolution gas chromatography method with NPD has been successfully developed for determining related organophosphorus compounds, such as O,S,S-trimethylphosphorodithioate, in biological samples like plasma and tissues. srigc.com This method involves extraction with an organic solvent (e.g., ethyl acetate) and analysis on a fused-silica capillary column with an internal standard for quantification. srigc.com The sensitivity of NPD allows for the measurement of analytes down to the nanogram level per sample. srigc.com

Table 2: Typical GC-NPD System Configuration for Organophosphorus Analysis
ParameterValue
Column Carbowax 20M fused-silica capillary column srigc.com
Detector Nitrogen-Phosphorus Detector (NPD) srigc.com
Sample Prep Extraction with ethyl acetate (B1210297) srigc.com
Quantification Internal Standard Method srigc.com
Hydrogen Flow ~3 mL/min srigc.com
Air Flow ~100 mL/min srigc.com
Detector Temp. ~250°C srigc.com

The choice of capillary column is a critical factor in gas chromatography, dictating the separation efficiency (resolution), analysis time, and inertness of the system. sigmaaldrich.com The selection is based on four main parameters: stationary phase, internal diameter (ID), film thickness, and length. sigmaaldrich.com

For organophosphorus pesticides, including phosphorothioates, columns with a range of polarities can be employed. drawellanalytical.comfujifilm.com

Non-polar columns , such as those with a 100% dimethylpolysiloxane or 5% phenyl-polysiloxane stationary phase, separate compounds primarily based on their boiling points. fujifilm.com

Mid- to high-polarity columns , such as those containing higher percentages of phenyl or cyanopropyl groups, or polyethylene (B3416737) glycol (PEG) phases (like Carbowax), provide different selectivity based on dipole moments and hydrogen bonding capabilities. drawellanalytical.comfujifilm.com These are often used for separating more polar compounds. drawellanalytical.com

The dimensions of the column also play a crucial role. A smaller internal diameter (e.g., 0.25 mm) provides higher resolution, while a thicker stationary phase film increases sample capacity and retention of volatile compounds. sigmaaldrich.com

Table 3: Guide to Capillary Column Selection Parameters
ParameterEffect on AnalysisCommon Choice for Pesticides
Stationary Phase Determines selectivity ("likes dissolves like"). sigmaaldrich.com5% Phenyl Polysilphenylene-siloxane (for general purpose), Polyethylene Glycol (for polar analytes). drawellanalytical.comfujifilm.com
Internal Diameter (ID) Affects efficiency and sample capacity. Smaller ID = higher efficiency. sigmaaldrich.com0.25 mm (good balance of efficiency and capacity). sigmaaldrich.com
Film Thickness (df) Impacts retention, capacity, and bleed. Thicker films increase retention. sigmaaldrich.com0.25 µm to 0.50 µm. sigmaaldrich.com
Length Longer columns provide more resolution but increase analysis time. sigmaaldrich.com15 m to 30 m. restek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection and identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the ion source of the mass spectrometer (commonly via electron ionization, EI), where it is fragmented into characteristic ions. researchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for identification. researchgate.net

The fragmentation pattern of O,O-diethyl O-aryl phosphorothionates, a class that includes the target compound, has been studied. Under chemical ionization (CI) conditions, the protonated molecules ([M+H]⁺) undergo collision-activated dissociation (CAD). The dominant fragments typically arise from the loss of one or two ethylene (B1197577) molecules ([M+H-C₂H₄]⁺ and [M+H-2C₂H₄]⁺). The presence of other specific ions can indicate rearrangements and provide structural confirmation.

Table 4: Reported Fragmentation Pathways for Related Phosphorothionates in MS/MS
Precursor IonKey Fragment IonsFragmentation Pathway
[M+H]⁺[M+H-C₂H₄]⁺Loss of one ethylene molecule from an ethoxy group.
[M+H]⁺[M+H-2C₂H₄]⁺Loss of two ethylene molecules from both ethoxy groups.
[M+H]⁺[ZPhOH₂]⁺, [ZPhSH₂]⁺Indicates thiono-thiolo rearrangement and cleavage of the P-O or P-S bond.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

For compounds that may be thermally labile or less volatile, High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a powerful alternative. This technique is particularly well-suited for the analysis of phosphorothioates.

The separation is typically achieved using reversed-phase (RP) HPLC, often with specialized mobile phase additives to improve chromatographic shape and MS sensitivity. nih.govresearchgate.net Ion-pair reversed-phase (IP-RP) chromatography is common, where reagents like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are used with an agent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in the mobile phase. researchgate.netbohrium.com These additives enhance the retention of anionic compounds like phosphorothioates on the non-polar stationary phase and facilitate efficient desolvation and ionization in the ESI source. bohrium.comnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has also been explored as an alternative separation mode. researchgate.net Following separation, the ESI source generates gas-phase ions from the column effluent, which are then analyzed by the mass spectrometer, allowing for sensitive and selective quantification. nih.gov

Table 5: Common HPLC-ESI-MS Parameters for Phosphorothioate Analysis
ParameterDescription
Chromatography Mode Ion-Pair Reversed-Phase (IP-RP) researchgate.net
Column C18 or Phenyl stationary phases researchgate.net
Mobile Phase A Aqueous solution with an ion-pairing agent (e.g., 25mM HFIP, 15mM DIEA) nih.govbohrium.com
Mobile Phase B Organic solvent (e.g., Methanol (B129727) or Ethanol) with ion-pairing agent nih.govbohrium.com
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for phosphorothioates
Detection Tandem Mass Spectrometry (MS/MS) for high selectivity and quantification nih.gov

Sample Preparation and Extraction Methods

Continuous Liquid-Liquid Extraction

Continuous liquid-liquid extraction (CLLE) is an effective extension of the standard liquid-liquid extraction (LLE) process for isolating organic pesticides like this compound from aqueous samples. astm.org This method is considered highly efficient for the quantitative recovery of such compounds. astm.orgastm.org A CLLE apparatus can be designed with a helix Teflon coil mixing chamber, a column phase-separator, and an evaporative concentrator, which allows for solvent recycling and sample enrichment. astm.orgastm.org In studies on organophosphate pesticides, extraction efficiencies between 85% and 93% have been achieved from water using benzene (B151609) as the solvent under optimized conditions. astm.orgastm.org The equipment is typically constructed from Teflon and glass to prevent contamination, and the process can be fully automated. astm.orgastm.org

Solvent Extraction and Cleanup Procedures (e.g., Gel Permeation Chromatography)

Initial sample preparation for the analysis of this compound often begins with solvent extraction. This conventional technique is a crucial first step to isolate the target analyte from the sample matrix. However, this process frequently co-extracts interfering substances, such as lipids and pigments, especially from complex biological and environmental samples. These interferences can contaminate the analytical instruments and affect the accuracy of the results.

To remove these high-molecular-weight interferences, Gel Permeation Chromatography (GPC) is a widely used and effective cleanup technique. drawellanalytical.com GPC, a form of size-exclusion chromatography, separates molecules based on their size. nih.gov The sample extract is passed through a column containing a porous packing material (e.g., Bio-Beads SX-3). astm.org Larger molecules, like fats and pigments, are unable to enter the pores and are eluted quickly from the column. nih.gov Smaller molecules, such as the pesticide analyte, permeate the pores, resulting in a longer retention time and their later elution. nih.gov This process effectively separates the pesticide components from the interfering co-extractives. nih.gov Automated GPC systems can process samples efficiently, offering significant savings in labor and chemical usage compared to manual partitioning methods. astm.org This cleanup step is vital for protecting the gas chromatography (GC) or GC-mass spectrometry (GC-MS) systems and ensuring reliable quantification. nih.gov

Derivatization Techniques for Metabolites

The analysis of metabolites of organophosphorus pesticides, including those of this compound, often requires a derivatization step to enhance their suitability for gas chromatography (GC) analysis. drawellanalytical.com Common metabolites of organophosphorus compounds are dialkyl phosphates (DAPs). nih.govnih.gov These metabolites can lack the necessary volatility for GC analysis. drawellanalytical.com

Derivatization chemically modifies the metabolites to increase their volatility and improve their chromatographic behavior and detectability. drawellanalytical.com A common and cost-effective method involves derivatization with pentafluorobenzyl bromide (PFBBr) after solid-phase extraction (SPE) of the urinary metabolites. nih.govresearchgate.net Another established technique is the conversion of the DAP metabolites into their respective chloropropyl phosphate (B84403) esters. nih.gov These derivatized products can then be concentrated and quantified using GC-MS or tandem mass spectrometry (GC-MS-MS), which provides a high degree of accuracy and precision for exposure assessment. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of this compound. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the two ethyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, with the solvent used for analysis being a critical parameter. For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a multiplet for the aromatic protons, another multiplet for the methylene (B1212753) (-CH₂-) protons, and a doublet of triplets for the terminal methyl (-CH₃) protons, confirming the presence and connectivity of these functional groups.

¹H NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of Protons
Aromatic (S-Ph)7.25 - 7.34m (multiplet)N/A5H
Methylene (CH₂CH₃OP)4.19m (multiplet)N/A4H
Methyl (CH₂CH₃OP)1.30d t (doublet of triplets)0.98, 7.076H

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the carbon framework of the molecule. Each unique carbon atom in the structure of this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The analysis, conducted in deuterated chloroform (CDCl₃), reveals signals for the carbons of the phenyl ring, the methylene carbons of the ethoxy groups, and the methyl carbons. Furthermore, coupling between the phosphorus atom and adjacent carbon atoms (C-P coupling) results in the splitting of these signals, which provides additional structural information. The chemical shifts and coupling constants (J) are key parameters obtained from this analysis.

¹³C NMR Spectroscopic Data for this compound in CDCl₃. researchgate.net
Carbon TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (S-Ph)134.4m (multiplet)N/A
129.20m (multiplet)N/A
128.9m (multiplet)N/A
126.4 - 126.5m (multiplet)N/A
Methylene (CH₂CH₃OP)63.9d (doublet)J(C-P) = 6.0
Methyl (CH₂CH₃OP)15.9d (doublet)J(C-P) = 7.0

³¹P NMR Spectroscopic Applications

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a pivotal analytical tool for the characterization of organophosphorus compounds, including this compound. This technique provides valuable information about the chemical environment of the phosphorus atom. huji.ac.il ³¹P is a medium sensitivity nucleus with 100% natural abundance, which yields sharp spectral lines and has a wide chemical shift range, making it highly suitable for structural analysis. huji.ac.il

In a study, the ³¹P NMR spectrum of this compound, recorded in ethyl acetate, showed a distinct chemical shift at δ 22.5 ppm. koreascience.kr Spectra are typically acquired with proton (¹H) decoupling, which simplifies the spectrum by removing spin-spin couplings between phosphorus and hydrogen atoms, resulting in single, sharp peaks for each unique phosphorus environment. huji.ac.il

Theoretical approaches, such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, have been successfully employed to calculate and predict the ³¹P NMR chemical shifts of various organophosphorus esters. researchgate.netresearchgate.net These computational studies investigate how substitutions, such as replacing a P=O bond with a P=S bond or an RO- group with an RS- group, influence the electronic environment of the phosphorus atom and, consequently, its NMR chemical shift. researchgate.net The accuracy of these theoretical calculations is often in good agreement with experimental data, aiding in the structural interpretation of complex spectra. researchgate.net

³¹P NMR Chemical Shift for this compound

SolventChemical Shift (δ, ppm)Reference
Ethyl Acetate22.5 koreascience.kr

Other Spectroscopic and Analytical Techniques

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint corresponding to its specific vibrational modes.

A detailed analysis of the neat compound reveals several characteristic absorption bands. koreascience.kr Strong absorptions are observed for the P-O-C stretching vibrations and the aromatic ring. The spectrum shows strong, broad peaks in the region of 1020 cm⁻¹ and 970 cm⁻¹, characteristic of the P-O-Alkyl linkages. koreascience.kr Vibrations associated with the phenyl group (S-Ph) are also prominent. koreascience.kr The presence of C-H bonds in the ethyl groups is confirmed by stretches observed around 2985 cm⁻¹. koreascience.kr

Infrared (IR) Spectroscopy Peak List for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3560weak, broadOvertone/Combination Band
3490weak, broadOvertone/Combination Band
2985strongC-H stretch (alkyl)
2940mediumC-H stretch (alkyl)
2910mediumC-H stretch (alkyl)
1582mediumC=C stretch (aromatic)
1477strongC=C stretch (aromatic)
1442strongC-H bend (alkyl)
1395strongC-H bend (alkyl)
1225strongP=O stretch (thiophosphate)
1162strongP-O-C stretch
1020strong, broadP-O-C stretch
970strong, broadP-O-C stretch
750strong, broadC-H out-of-plane bend (aromatic)
693strongC-S stretch / P-S stretch region

Data sourced from Koo et al. (1994). koreascience.kr

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. While early studies utilized standard mass spectrometry to identify fragmentation patterns, modern HRMS provides the high accuracy needed for unambiguous identification. koreascience.krnih.gov

For this compound, the calculated monoisotopic mass is 246.04795 Da. nih.gov HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, confirming the compound's composition of C₁₀H₁₅O₃PS.

Standard electron ionization mass spectrometry reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed with high relative abundance. koreascience.kr Key fragment ions provide structural information, arising from the cleavage of the ethyl and S-phenyl groups.

Mass Spectrometry Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Plausible Fragment Identity
24896[M]⁺ (Molecular Ion)
22031[M - C₂H₄]⁺
19225[M - 2(C₂H₄)]⁺
11168[C₆H₅S + H]⁺
110100[C₆H₅S]⁺
10956[C₆H₅S - H]⁺

Data sourced from Koo et al. (1994). koreascience.kr

While a specific crystal structure for this compound is not detailed in the available literature, X-ray crystallography is a widely applied technique for analogous organophosphorus compounds. researchgate.net For instance, studies on related O,O-diethyl arylthiophosphonates and chiral ortho-thio-substituted phenyl phosphonodiamidates have utilized X-ray diffraction to determine their solid-state structures and stereochemistry. researchgate.net These analyses provide critical insights into the influence of different substituents on the geometry at the phosphorus center. For this compound, such a study would precisely define the P-S, P-O, and P=O bond distances and the torsional angles involving the ethoxy and S-phenyl groups, providing an unambiguous structural confirmation.

Applications As Chemical Simulants and in Environmental Remediation

O,O-Diethyl S-phenyl phosphorothioate (B77711) as a V-Series Nerve Agent Simulant

Due to its comparable chemical structure and reactivity, O,O-Diethyl S-phenyl phosphorothioate (DEPPT) is widely used as a simulant for V-series nerve agents, such as VX. This enables the study of decomposition pathways and the screening of materials for protective and decontamination applications without the extreme hazards associated with live agents.

The development of effective countermeasures against chemical warfare agents necessitates the rapid screening of large numbers of potential catalysts. High-throughput screening (HTS) methods have been developed to evaluate the catalytic activity of various materials for the degradation of V-series nerve agents, using DEPPT as a safe simulant. acs.org In one such study, over 100 different metal-organic frameworks (MOFs) were tested for their ability to hydrolyze DEPPT. acs.org This screening process allows for the identification of promising candidates for further, more detailed investigation. The use of DEPPT in these assays has been shown to be a reliable indicator of a material's reactivity towards actual V-series agents. acs.org

Metal-organic frameworks (MOFs) have emerged as a promising class of materials for the catalytic degradation of nerve agents due to their high surface area, tunable porosity, and active metal sites. Zirconium-based MOFs, such as the UiO-66 series (UiO for University of Oslo), have been extensively studied for this purpose. preprints.org Research has demonstrated that derivatives of UiO-66 exhibit significant activity in the hydrolysis of DEPPT. acs.org The catalytic efficiency of these MOFs can be further enhanced by introducing defects into their crystalline structure, which increases the number of accessible active sites. For instance, modulating the synthesis of UiO-66 with hydrochloric acid has been shown to create defects that lead to a detoxification efficiency of 98.5% for a related simulant, with a half-life of just 0.23 minutes. rsc.orgnih.gov

The table below summarizes the catalytic performance of a selected material against this compound.

CatalystSimulantSolventConditionsPerformance MetricValue
La(OTf)₃This compoundMethanol (B129727)2 mmol dm⁻³ La(OTf)₃, equimolar NaOCH₃, ˢˢpH 9.1Acceleration Factor9.3 x 10⁶-fold
La(OTf)₃This compoundMethanol~10 mmol dm⁻³ La³⁺, equimolar NaOCH₃Turnovers100 in 70 min

To quantify the reactivity of simulants like DEPPT and to evaluate the effectiveness of catalytic materials, hydrolysis assays are employed. A common method involves monitoring the cleavage of the P-S bond in the phosphorothioate. In a typical high-throughput screening assay, the hydrolysis of DEPPT is monitored in a buffer solution, and the release of the thiophenol leaving group is detected using a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the thiol and DTNB produces a yellow-colored anion, which can be quantified spectrophotometrically by measuring the change in absorbance over time. acs.org This allows for the calculation of reaction rates and half-lives, providing a quantitative measure of the catalyst's performance. For instance, a medium-throughput hydrolysis assay using this principle was developed and validated with 31P NMR to test various MOFs against the nerve agent VX, demonstrating the relevance of the DEPPT-based assay. acs.org

Strategies for Detoxification and Environmental Decontamination

The development of effective methods for the breakdown of organophosphorus compounds is critical for both military and environmental applications. Research using this compound as a simulant contributes to the advancement of these detoxification strategies.

The catalytic breakdown of organophosphorus compounds often involves hydrolysis of the phosphoester or phosphorothioester bonds. Lanthanide ions, such as La³⁺, have been shown to be potent catalysts for the methanolysis of DEPPT. rsc.org Studies have revealed that La³⁺-catalyzed methanolysis can accelerate the breakdown of DEPPT by a factor of 9.3 x 10⁶ compared to the uncatalyzed reaction. rsc.org The mechanism is believed to involve the coordination of the lanthanide ion to the phosphoryl oxygen, which activates the phosphorus center for nucleophilic attack. rsc.org Turnover experiments have demonstrated that a La³⁺ catalyst can achieve 100 turnovers in the methanolysis of DEPPT within 70 minutes, with a reaction half-life of 8 minutes. rsc.org

Bioremediation offers an environmentally friendly and potentially cost-effective approach to decontaminating areas polluted with organophosphorus compounds. This strategy utilizes microorganisms or their enzymes to break down these toxic substances into less harmful products. While specific studies on the bioremediation of this compound are limited, research on related organophosphorus compounds provides a strong basis for its feasibility.

The first step in the microbial degradation of many organophosphorus compounds is hydrolysis, catalyzed by enzymes such as organophosphate hydrolase (OPH) or phosphotriesterases. oup.comoup.com Several bacterial species, including Flavobacterium, Pseudomonas, Aeromonas, and Bacillus, have been identified that can degrade various organophosphorus pesticides and related compounds. oup.comnih.gov For example, bacterial strains isolated from contaminated metalworking fluids have been shown to degrade sodium O,O-diethyl dithiophosphate, a related compound, by initiating breakdown through an acid phosphodiesterase. nih.gov The genes encoding these powerful degradative enzymes have been isolated, sequenced, and cloned into other organisms to enhance their production and stability, opening the door for the development of robust bioremediation solutions for a wide range of organophosphorus compounds, including nerve agent simulants like this compound. oup.com

Advanced Research Perspectives and Future Directions

Development of Novel Analogues with Targeted Biological Activities

The core structure of O,O-Diethyl S-phenyl phosphorothioate (B77711) serves as a versatile scaffold for the development of novel analogues with highly specific biological activities. By modifying the substituents on the phenyl or ethyl groups, researchers can fine-tune the compound's properties for various applications, ranging from therapeutics to advanced agricultural agents.

Recent research has focused on synthesizing phosphorothioate derivatives with potent and selective inhibitory activities. researchgate.net For example, novel phosphorothioated lactams have been shown to be potent and selective inhibitors of butyrylcholinesterase. researchgate.net The synthesis of diverse S-alkyl organophosphorus compounds is being explored to create molecules with specific antifungal, antibacterial, and anti-parasitic properties. researchgate.net

In the realm of therapeutics, phosphorothioate chemistry is central to the development of antisense oligonucleotides (ASOs). These synthetic nucleic acid analogues can inhibit gene expression with high specificity. For instance, ASOs targeting human C-raf kinase, a protein involved in cancer development, have demonstrated potent antitumor effects in both cell cultures and animal models. nih.govnih.gov The design of these ASOs often involves creating mismatched analogues to rigorously confirm that their therapeutic effect stems from a true antisense mechanism, where the molecule binds to and promotes the degradation of target mRNA. nih.gov The introduction of a phosphorothioate backbone, which replaces a non-bridging oxygen with sulfur, is crucial for protecting these therapeutic molecules from degradation by nucleases within the body. youtube.comnih.gov

Another frontier is the design of novel organophosphorus (OP) insecticides with unique modes of action. By creating complex derivatives, such as O,O-diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate, scientists aim to develop agents that are effective against pests while potentially offering different toxicological profiles compared to traditional OP insecticides. nih.gov

Table 1: Examples of Phosphorothioate Analogues and Their Targeted Activities

Analogue ClassExampleTargeted Biological ActivityResearch Focus
Antisense Oligonucleotides (ASOs) ISIS 5132 (CGP69846A)Inhibition of C-raf kinase expressionAntitumor agent for various cancers. nih.govnih.gov
Enzyme Inhibitors Phosphorothioated lactamsSelective inhibition of butyrylcholinesterasePotential therapeutic applications. researchgate.net
Novel Insecticides XP-1408Inhibition of synaptic transmission, blockage of ion channelsDevelopment of insecticides with novel modes of action. nih.gov
General Biocides S-alkyl phosphorothioatesAntifungal, antibacterial, anti-parasiticBroad-spectrum applications in medicine and agriculture. researchgate.net

Elucidation of Complex Metabolic Pathways and Enzyme Systems

Understanding how O,O-Diethyl S-phenyl phosphorothioate and its analogues are metabolized is critical for predicting their efficacy and biological persistence. Research in this area focuses on identifying the specific enzymes and biochemical reactions involved in their transformation and degradation.

The primary metabolic pathway for many phosphorothioate compounds, particularly ASOs, is degradation via 3'-exonuclease activity. nih.gov In vitro studies using human plasma have shown that the degradation patterns can be effectively modeled using solutions containing 3'-exonucleases, indicating this is a key enzyme system for their breakdown. nih.govoup.com The kinetics of this process are complex; while phosphodiester compounds often follow first-order kinetics, phosphorothioates can exhibit more complex degradation patterns over time. oup.com

In the liver, phosphorothionates like the related compound O,O-diethyl, O-phenyl phosphorothionate undergo oxidative desulfuration. nih.gov This metabolic process is mediated by the cytochrome P-450 enzyme system in liver microsomes. The reaction is believed to release a reactive form of sulfur that can bind to cellular components, which is a key step in the compound's biological activity and potential toxicity. nih.gov

Beyond mammalian systems, a fascinating enzymatic system involving phosphorothioates exists in bacteria. DNA phosphorothioation (PT) is a unique modification where a non-bridging oxygen in the DNA backbone is replaced by sulfur. nih.govnih.gov This process is carried out by a complex of proteins, often encoded by the dnd gene cluster (DndA-E), and serves as a defense mechanism against foreign DNA, analogous to restriction-modification systems. nih.govnih.gov The Dnd proteins constitute a complex enzymatic system for creating and recognizing these modifications. nih.gov

The degradation of phosphorothioate oligonucleotides can also occur through chemical pathways, including depurination (loss of a purine (B94841) base), deamination (conversion of cytosine to uridine), and desulfurization, which converts the phosphorothioate linkage back to a standard phosphate (B84403) diester. nih.gov

Table 2: Key Metabolic Processes and Enzyme Systems for Phosphorothioates

ProcessEnzyme System / PathwayBiological SystemDescription
Oligonucleotide Degradation 3'-ExonucleasesMammalian (Plasma)Primary pathway for the metabolic breakdown of phosphorothioate ASOs. nih.gov
Oxidative Desulfuration Cytochrome P-450Mammalian (Liver)Conversion of the P=S bond to a P=O bond, releasing reactive sulfur. nih.gov
DNA Phosphorothioation DndA-E Protein ComplexBacterialEnzymatic insertion of sulfur into the DNA backbone to create PT modifications. nih.govnih.gov
Chemical Degradation Hydrolysis / OxidationIn vitro / In vivoNon-enzymatic breakdown pathways including depurination, deamination, and desulfurization. nih.gov

Green Chemistry Approaches for Sustainable Synthesis and Degradation

The principles of green chemistry are increasingly being applied to the lifecycle of phosphorothioates, aiming to develop more environmentally benign methods for their synthesis and effective strategies for their degradation.

On the synthesis front, research is focused on replacing hazardous or inefficient reagents. Traditional methods for sulfurization can be inefficient or rely on malodorous chemicals. A significant advancement is the use of more stable and efficient sulfur-transfer reagents. Phenylacetyl disulfide (PADS), for example, has been shown to achieve sulfurization with greater than 99.8% stepwise efficiency in the synthesis of phosphorothioate RNA, making the process faster and more reliable. nih.gov Another approach involves using 3,3'-dithiobis(propionitrile) as a shelf-stable, odorless sulfur source, which, when combined with the "caesium effect," provides a robust methodology for synthesizing various S-alkyl phosphorothioates. researchgate.net

For degradation, a key challenge is the neutralization of persistent organophosphorus compounds, including chemical warfare agent simulants like this compound. A highly promising green approach is the use of metal ion catalysis. Studies have shown that Lanthanum(III) ions (La³⁺) can catalyze the methanolysis (breakdown by methanol) of this compound with extraordinary efficiency. rsc.org In the presence of La³⁺, the rate of degradation can be accelerated by a factor of over 9 million compared to the background reaction, offering a potential method for the rapid and effective destruction of these compounds. rsc.org The reaction proceeds cleanly, yielding exclusively diethyl methyl phosphate as the phosphorus-containing product. rsc.org

Table 3: Comparison of Traditional vs. Green Chemistry Approaches

ProcessTraditional MethodGreen Chemistry AlternativeAdvantage of Green Approach
Synthesis (Sulfurization) Inefficient or malodorous sulfurizing agents.Use of Phenylacetyl disulfide (PADS) or 3,3'-dithiobis(propionitrile). researchgate.netnih.govHigher efficiency, faster reaction times, use of shelf-stable and odorless reagents.
Degradation Slow natural hydrolysis or harsh chemical treatments (e.g., incineration).La³⁺-catalyzed methanolysis. rsc.orgMillions-fold acceleration of degradation under mild conditions, high product specificity.

Computational Chemistry and Modeling for SAR and Mechanism Prediction

Computational chemistry and molecular modeling have become indispensable tools for accelerating research on this compound and its analogues. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new compounds with desired activities.

Molecular docking is a prominent technique used to predict how a molecule will bind to a biological target. For example, in the development of new insecticides, docking studies have been used to model how novel phosphorothioate compounds fit into the active sites of key insect proteins like acetylcholinesterase (AChE) and voltage-gated sodium channels, providing a rationale for their observed biological effects. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a compound's chemical structure relates to its biological activity. Computational SAR (or QSAR, for quantitative SAR) models can predict the activity of unsynthesized analogues. This approach has been used to investigate the relationship between the structure of O,O-dimethyl S-alkyl phosphorothioates and their toxicity, helping to identify the specific structural features responsible for adverse effects. nih.gov

Table 4: Applications of Computational Methods in Phosphorothioate Research

Computational MethodApplicationResearch Goal
Molecular Docking Predicting binding of analogues to target enzymes (e.g., AChE). nih.govGuide the design of novel insecticides; predict potential off-target effects.
Structure-Activity Relationship (SAR) Modeling Correlating structural features of analogues with their toxicity or efficacy. nih.govIdentify key structural motifs for desired activity and minimize toxicity.
Reaction Mechanism Simulation Elucidating the catalytic cycle of metal-catalyzed degradation. rsc.orgOptimize reaction conditions for efficient and sustainable degradation.
Stereoisomer Modeling Analyzing the impact of phosphorothioate chirality on ASO structure and function. nih.govDesign stereochemically pure oligonucleotides with enhanced therapeutic properties.

Integration of Multi-Omics Data for Comprehensive Biological Impact Assessment

To fully grasp the biological impact of exposure to this compound and its analogues, researchers are moving towards a systems biology approach. This involves integrating data from multiple "omics" disciplines—such as genomics, transcriptomics, and proteomics—to build a comprehensive picture of the compound's effects at various biological levels.

This integrated approach is particularly valuable for developing Adverse Outcome Pathways (AOPs), which are frameworks that link a molecular-level interaction with an adverse health effect. frontiersin.org By combining data from literature mining, pathway databases, and various omics datasets, a systems biology strategy can help identify the molecular initiating events and subsequent key events that lead to a specific outcome. frontiersin.org For a compound like this compound, this could involve mapping how its interaction with a target protein (proteomics) leads to changes in gene expression (transcriptomics) that ultimately result in a toxicological endpoint.

Multi-omics approaches are already being applied to evaluate RNA-based therapeutics, which frequently incorporate phosphorothioate modifications for stability. acs.org For example, miRNA-array analysis (a form of transcriptomics) can be used to evaluate vaccine efficacy by measuring changes in microRNA expression profiles following treatment. acs.org

For phosphorothioate ASOs, omics data can provide a deep assessment of both on-target and off-target effects. Transcriptomics (e.g., RNA-Seq) can confirm the desired downregulation of the target mRNA and simultaneously reveal any unintended changes in the expression of other genes. Proteomics can then be used to verify that the changes in mRNA levels translate to corresponding changes in protein levels. Assays for specific cellular pathways, such as measuring caspase activity to detect apoptosis, can be integrated to assess potential toxicity mechanisms revealed by omics data. nih.gov Furthermore, advanced genomic sequencing techniques are being used to map the precise locations and frequency of DNA phosphorothioate modifications in bacterial genomes, providing insight into their role in gene regulation and horizontal gene transfer. nih.govnih.gov

Table 5: Role of Different Omics Technologies in Phosphorothioate Research

Omics TechnologyType of Data GeneratedApplication in Biological Impact Assessment
Genomics DNA sequence, modifications (e.g., PT mapping). nih.govUnderstanding bacterial defense mechanisms; assessing impacts on genome integrity.
Transcriptomics (e.g., RNA-Seq, miRNA arrays) Gene expression levels (mRNA, miRNA). acs.orgConfirming on-target gene silencing by ASOs; identifying off-target gene expression changes; building AOPs.
Proteomics Protein expression levels and post-translational modifications.Validating the functional consequences of gene expression changes; identifying protein binding partners.
Metabolomics Levels of small molecule metabolites.Elucidating metabolic pathways of the compound and its effects on cellular metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O,O-Diethyl S-phenyl phosphorothioate, and what mechanistic insights underpin these methods?

  • Methodological Answer : The compound can be synthesized via thiophosphorylation reactions, such as the sulfa-Michael addition of O,O-diethyl phosphorothioate to ortho-quinone methide (o-QM) intermediates. Control experiments suggest a two-step mechanism: (1) protonation of diaryl alcohol to form the o-QM intermediate and (2) nucleophilic attack by the phosphorothioate . Kinetic studies and isotopic labeling are recommended to validate intermediates.

Q. How can researchers characterize the structural and electronic properties of This compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and bond angles. Complementary techniques include:

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphorus coordination and 1^{1}H/13^{13}C NMR for substituent analysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Computational Modeling : Density functional theory (DFT) to correlate experimental data with electronic structure .

Q. What factors influence the stability of This compound under varying pH and solvent conditions?

  • Methodological Answer : Stability assays in methanol/water mixtures show pH-dependent degradation. At pH 9.1, La3+^{3+}-catalyzed methanolysis accelerates degradation by ~106^6-fold, forming diethyl methyl phosphate as the primary product. Researchers should use buffered systems and monitor reactions via HPLC or 31^{31}P NMR to track decomposition .

Advanced Research Questions

Q. What catalytic mechanisms explain the accelerated degradation of This compound in the presence of La3+^{3+} ions?

  • Methodological Answer : La3+^{3+} forms dimers (e.g., [La3+^{3+}]2_2(-OCH3_3)2_2) that act as Lewis acid catalysts. The proposed mechanism involves:

  • Coordination of La3+^{3+} to the P=O group, polarizing the phosphorus center.
  • Nucleophilic attack by methoxide (-OCH3_3) at the electrophilic phosphorus, leading to S-phenyl group displacement.
    Kinetic studies (e.g., variable pH, [La3+^{3+}]) and EXAFS spectroscopy can elucidate active species .

Q. How do decomposition pathways of This compound differ from its oxygen analogs (e.g., paraoxon)?

  • Methodological Answer : Unlike paraoxon, which undergoes rapid hydrolysis, the sulfur analog exhibits thiophilic reactivity. Key pathways include:

  • Thiono-thiolo Rearrangement : Formation of byproducts via P=S → P-O isomerization, confirmed by X-ray crystallography of isolated decomposition products .
  • Oxidative Desulfurization : UV light or peroxides convert P=S to P=O, increasing toxicity. LC-MS/MS is critical for identifying transient intermediates .

Q. What analytical strategies resolve contradictions in environmental fate studies of This compound?

  • Methodological Answer : Discrepancies in degradation half-lives (e.g., soil vs. aqueous media) require:

  • Isotope Tracing : 18^{18}O-labeled water or 34^{34}S-labeled compound to track hydrolysis pathways.
  • Microcosm Experiments : Simulate environmental matrices (e.g., humic acids, microbial consortia) to assess bioavailability.
  • QSAR Modeling : Predict transformation products using substituent electronic parameters (σ, π) .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
SynthesisNMR, Kinetic assaysReaction pH, solvent polarity
DegradationHPLC, X-ray diffractionCatalyst concentration, temperature
Environmental FateLC-MS/MS, QSAROrganic carbon content, redox potential

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.